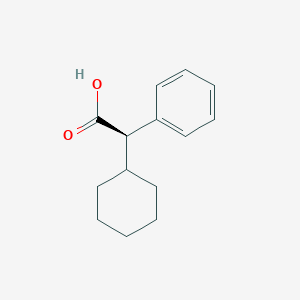
E2HE2H
説明
E2HE2H is a useful research compound. Its molecular formula is C12H20O2 and its molecular weight is 196.29 g/mol. The purity is usually 95%.
The exact mass of the compound (E)-2-Hexenyl (E)-2-hexenoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pheromone Synthesis
A study by Kim and Park (2013) explored the synthesis of (E)-2-hexenyl (E)-2-hexenoate as a component of pheromones for the insect Riptortus pedestris. This research demonstrates its application in the field of entomology, specifically in the synthesis of insect pheromones for pest control or behavioral studies (Kim & Park, 2013).
Role in Insect Communication
In the context of insect communication, research has shown that (E)-2-hexenyl (E)-2-hexenoate plays a crucial role. Huh et al. (2005) investigated its effectiveness in attracting the bean bug, Riptortus clavatus. The findings suggest its potential use in developing environmentally friendly pest control methods (Huh et al., 2005).
Synthesis Methods
Exploring different methods of synthesis, Rossi et al. (1992) provided insight into stereoselective syntheses of alkyl 2-alkenoates, including (E)-2-hexenyl (E)-2-hexenoate. This research is significant for the development of efficient and precise chemical synthesis techniques (Rossi et al., 1992).
Insect Attraction Studies
Further studies by Huh et al. (2006) and Endo et al. (2005) explored the attraction of insects like Piezodorus hybneri and Riptortus clavatus to the aggregation pheromone components, including (E)-2-hexenyl (E)-2-hexenoate. These studies contribute to our understanding of insect behavior and the potential for targeted pest control strategies (Huh et al., 2006)(Endo et al., 2005).
Potential in Organic Synthesis
Fujisawa et al. (1984) demonstrated the use of (E)-2-hexenyl (E)-2-hexenoate in the stereocontrolled synthesis of optically active pheromones, showing its significance in the field of organic chemistry (Fujisawa et al., 1984).
特性
IUPAC Name |
[(E)-hex-2-enyl] (E)-hex-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h7-10H,3-6,11H2,1-2H3/b9-7+,10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZVRWSUQQJJOS-FIFLTTCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCOC(=O)C=CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/COC(=O)/C=C/CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the function of E2HE2H in the bean bug Riptortus clavatus?
A1: this compound is a key component of the aggregation pheromone produced by male R. clavatus. This pheromone attracts both male and female adults, as well as nymphs, facilitating aggregation on host plants. [, ]
Q2: Is this compound attractive to R. clavatus on its own?
A2: While this compound is a crucial component, it doesn't appear to be attractive to R. clavatus in isolation. Its effectiveness is enhanced when combined with other components of the aggregation pheromone, particularly myristyl isobutyrate (MI). [, ]
Q3: How does the ratio of this compound to other pheromone components influence attraction in R. clavatus?
A3: Interestingly, R. clavatus exhibits a wide range of acceptable ratios for the components of its aggregation pheromone. Studies have shown that blends with varying ratios of this compound to myristyl isobutyrate (MI) and (E)-2-hexenyl (Z)-3-hexenoate (E2HZ3H) can be similarly attractive. This suggests a degree of flexibility in the pheromone communication system of this species. []
Q4: Are there other insect species that are attracted to this compound?
A5: Yes, research has shown that this compound can attract the stink bug, Piezodorus hybneri. This suggests that this compound may function as a kairomone for P. hybneri, allowing it to locate suitable host plants by detecting the presence of R. clavatus. [, , , ]
Q5: Does the amount of this compound produced by R. clavatus vary?
A6: Yes, the amount of this compound, along with other pheromone components, secreted by male R. clavatus can vary depending on factors such as age, season, and food source. For instance, older males tend to produce more pheromone. Additionally, males feeding on soybean plants produce significantly higher amounts of this compound compared to those feeding on less suitable food sources like sweet persimmon fruit. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-Fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-3-pyridinecarboxaldehyde](/img/structure/B3037613.png)
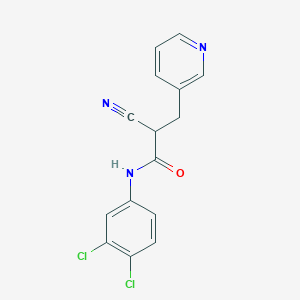
![(4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]-methanone](/img/structure/B3037618.png)
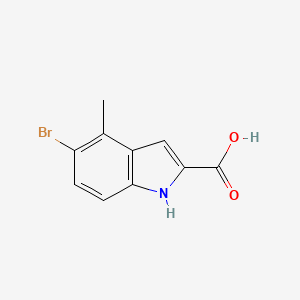
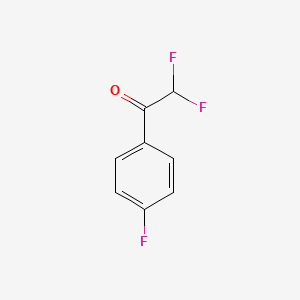

![[(1S,2R,3S,5S,6R)-2-Benzyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] benzoate](/img/structure/B3037623.png)
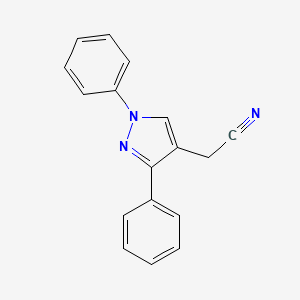


![1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B3037628.png)

